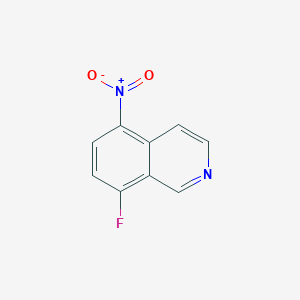
8-Fluoro-5-nitroisoquinoline
Vue d'ensemble
Description
8-Fluoro-5-nitroisoquinoline is a chemical compound with the molecular formula C9H5FN2O2 . It has a molecular weight of 192.15 .
Molecular Structure Analysis
The InChI code for 8-Fluoro-5-nitroisoquinoline is1S/C9H5FN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
8-Fluoro-5-nitroisoquinoline is a solid at room temperature . More specific physical and chemical properties like density, boiling point, vapor pressure, etc., are not available in the search results.Applications De Recherche Scientifique
Antibacterial Properties
Research on derivatives of fluoroquinolones, including 8-nitrofluoroquinolone models, has shown promising antibacterial properties. These compounds, synthesized with various substituted primary amine appendages, demonstrated significant activity against both gram-positive and gram-negative bacterial strains. Notably, derivatives with lipophilic groups exhibited enhanced activity against gram-positive bacteria, suggesting potential as novel antibacterial agents (Al-Hiari et al., 2007).
Anticancer Activity
A study on 8-hydroxy-5-nitroquinoline (NQ) compared its cytotoxicity against human cancer cell lines with that of clioquinol and other analogues. NQ showed significantly higher toxicity, with an IC50 five to ten times lower than that of other tested compounds. This activity was further enhanced by copper, highlighting NQ's potential as a potent anticancer agent without zinc ionophore activity, which may reduce neurotoxic risks (Jiang et al., 2011).
Antimicrobial and Sensing Applications
8-Hydroxyquinoline derivatives, including nitroxoline and clioquinol, have been investigated for their antimicrobial properties. These agents have shown activity against a variety of microorganisms, including fungi, Mycoplasma, U. urealyticum, and Trichomonas. This renewed interest in 8-hydroxyquinolines as a foundation for developing new antimicrobial, anticancer, and anti-Alzheimer agents signifies their versatile application potential in medicinal chemistry (Joaquim et al., 2021).
Propriétés
IUPAC Name |
8-fluoro-5-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYKLIWGJJOFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-5-nitroisoquinoline | |
CAS RN |
608515-46-4 | |
| Record name | 8-fluoro-5-nitroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

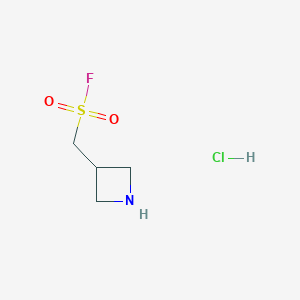
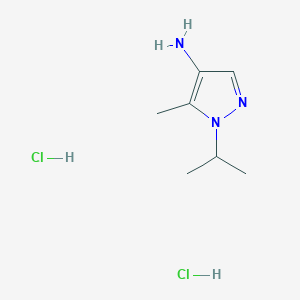
![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2750877.png)
![N-(2-Fluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2750878.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2750881.png)
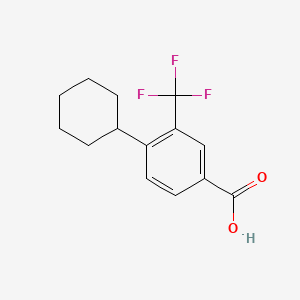
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide hydrochloride](/img/structure/B2750883.png)
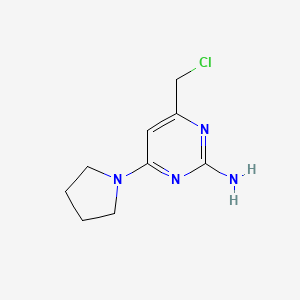
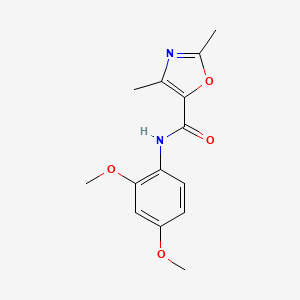
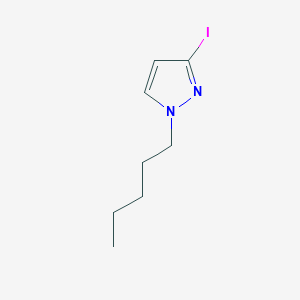
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2750890.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2750891.png)
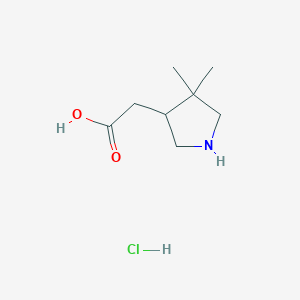
![1-(2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2750894.png)